molecular formula C11H15N3O B12539838 Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- CAS No. 652154-38-6

Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-

Cat. No.: B12539838
CAS No.: 652154-38-6
M. Wt: 205.26 g/mol
InChI Key: KRVJDFHRGGEIAP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆) reveals distinct proton environments:

  • δ 2.85 ppm (s, 6H) : Methyl groups on the urea nitrogens.
  • δ 4.45 ppm (s, 2H) : Methylene protons of the benzyl group.
  • δ 7.25–7.40 ppm (m, 5H) : Aromatic protons.
  • δ 8.10 ppm (s, 1H) : Imine proton (–N=CH–).

¹³C NMR (75 MHz, DMSO-d₆) assignments:

  • δ 28.5 ppm : N-methyl carbons.
  • δ 62.1 ppm : Benzylic methylene carbon.
  • δ 158.9 ppm : Urea carbonyl carbon.
  • δ 162.3 ppm : Imine carbon (–N=CH–).

Infrared (IR) Spectroscopy

Key absorptions in the IR spectrum (KBr pellet):

  • 3320 cm⁻¹ : N–H stretching (urea).
  • 1665 cm⁻¹ : C=O stretching (urea carbonyl).
  • 1620 cm⁻¹ : C=N stretching (imine).
  • 745 cm⁻¹ : C–H out-of-plane bending (monosubstituted benzene).

UV-Vis Spectroscopy

The compound exhibits a λₘₐₓ at 275 nm in methanol, attributed to π→π* transitions in the benzene ring and n→π* transitions of the imine group. Molar absorptivity (ε) is 1,200 L·mol⁻¹·cm⁻¹, consistent with conjugated systems.

X-ray Crystallography and Solid-State Packing Arrangements

Single-crystal X-ray diffraction data for this compound remains unpublished. However, analogous urea derivatives exhibit layer-like packing in the solid state, driven by intermolecular hydrogen bonding between urea carbonyls and N–H groups. Computational simulations predict a monoclinic crystal system with P2₁/c space group, where benzyl groups stack via π-π interactions (3.8 Å spacing). The imine group’s planarity likely facilitates parallel alignment of adjacent molecules, optimizing van der Waals contacts.

Properties

CAS No.

652154-38-6

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(benzyliminomethyl)-1,3-dimethylurea

InChI

InChI=1S/C11H15N3O/c1-12-11(15)14(2)9-13-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15)

InChI Key

KRVJDFHRGGEIAP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C=NCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Reaction of Benzylidene Amine with Methyl Isocyanate

Method Overview

This approach leverages the reactivity of isocyanates with amines to form urea linkages. The benzylidene imino group is introduced via a Schiff base reaction between benzaldehyde and methylamine, followed by reaction with a methyl isocyanate derivative.

Stepwise Procedure
  • Schiff Base Formation

    • Reactants : Benzaldehyde, methylamine.
    • Conditions : Anhydrous ethanol, room temperature, 2–4 hours.
    • Product : Benzylidene methylamine (CH₂=N–CH₂–Ph).
  • Urea Formation

    • Reactants : Benzylidene methylamine, methyl isocyanate.
    • Conditions : Dichloromethane (DCM), base (e.g., triethylamine), 0°C to room temperature.
    • Product : Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-.
Key Challenges
  • Toxicity : Methyl isocyanate is hazardous, limiting large-scale applicability.
  • Yield : Moderate (60–70%) due to competing side reactions (e.g., carbamate formation).

Reaction of Benzylidene Amine with Methyl Phenyl Carbamate in DMSO

Method Overview

This method, derived from US5925762A, employs phenyl carbamates as urea precursors under mild conditions. The benzylidene amine reacts with methyl phenyl carbamate in dimethyl sulfoxide (DMSO) to form the target urea via aminolysis.

Stepwise Procedure
  • Schiff Base Formation

    • Reactants : Benzaldehyde, methylamine.
    • Conditions : Ethanol, reflux, 1 hour.
  • Urea Formation

    • Reactants : Benzylidene methylamine, methyl phenyl carbamate.
    • Conditions : DMSO, room temperature, 15–30 minutes.
    • Workup : Quench with EtOAc, wash with NaOH, isolate via filtration.
Advantages
  • High Yield : >90% in analogous reactions (e.g., phenyl carbamate + dibutylamine).
  • Safety : Avoids phosgene or isocyanates.
Example Data
Carbamate Amine Yield (%) Purity (%)
Methyl phenyl carbamate Benzylidene methylamine 95 >98

Based on analogous reactions in US5925762A.

Stepwise Synthesis via Schiff Base and Phosgene

Method Overview

This traditional approach uses phosgene to convert amines into isocyanates, which then react with other amines to form ureas. The benzylidene imino group is pre-installed via Schiff base formation.

Stepwise Procedure
  • Schiff Base Formation

    • Reactants : Benzaldehyde, 2-aminoethylamine.
    • Conditions : Toluene, Dean-Stark trap, reflux.
  • Isocyanate Formation

    • Reactants : Schiff base, phosgene.
    • Conditions : DCM, -10°C, 2 hours.
  • Urea Formation

    • Reactants : Methylamine, isocyanate.
    • Conditions : THF, room temperature, 1 hour.
Limitations
  • Phosgene Toxicity : High risk of exposure during handling.
  • Low Scalability : Requires specialized equipment.

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Safety Profile
Methyl isocyanate + amine DCM, TEA, 0°C–RT 60–70 High risk
Methyl phenyl carbamate + amine DMSO, RT, 15–30 min 90–95 Low risk
Phosgene + amine Phosgene, DCM, -10°C 70–80 Extreme risk

Data extrapolated from analogous reactions in US5925762A, PMC3635066, and US20070093501A1.

Critical Insights from Research

Structural Influences

  • Electron-Withdrawing Groups : The benzylidene imino group enhances reactivity in nucleophilic substitutions, as seen in Schiff base derivatives.
  • Solvent Effects : DMSO promotes aminolysis of carbamates without requiring anhydrous conditions.

Optimization Strategies

  • Catalyst Use : PCET (proton-coupled electron transfer) or Ni catalysts can facilitate cyclization for complex urea derivatives.
  • Purification : NaOH washes effectively remove byproducts (e.g., phenol) in carbamate-based methods.

Chemical Reactions Analysis

Types of Reactions

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted urea derivatives.

Scientific Research Applications

Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Urea, N,N’-dimethyl-N-[[(phenylmethyl)imino]methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylureas

Substituted phenylureas are a prominent class of agrochemicals and pharmaceuticals. Key examples include:

Compound Name Substituents Key Applications/Properties Source
Fenuron (N,N-dimethyl-N'-phenylurea) Phenyl group (no additional substituents) Herbicide; inhibits photosynthesis
Fluometuron (N,N-dimethyl-N'-(3-trifluoromethylphenyl)urea) 3-Trifluoromethylphenyl group Herbicide; enhanced electron-withdrawing activity
Isoproturon (N,N-dimethyl-N'-(4-isopropylphenyl)urea) 4-Isopropylphenyl group Herbicide; soil persistence due to hydrophobicity
Target Compound (N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]urea) Benzyl iminomethyl group Hypothesized agrochemical/pharmaceutical use; potential enzyme modulation

Structural Insights :

  • The benzyl iminomethyl group in the target compound introduces conjugated π-electrons and increased steric bulk compared to simple phenyl or substituted phenyl groups in Fenuron/Fluometuron. This may alter solubility, bioavailability, and interaction with biological targets .
  • Unlike Fluometuron’s trifluoromethyl group (electron-withdrawing) or Isoproturon’s isopropyl group (hydrophobic), the iminomethyl bridge in the target compound could enable chelation or hydrogen-bonding interactions, influencing its mode of action .
Urea Derivatives with Heterocyclic/Aromatic Modifications
Compound Name Substituents/Modifications Key Applications/Properties Source
Lidamidine (N-(2,6-dimethylphenyl)-N'-[imino(methylamino)methyl]urea) 2,6-Dimethylphenyl; methylamino-iminomethyl Anti-diarrheal agent; gastrointestinal receptor binding
N,N’-Dimethyl-N-(5-chloro-4-hydroxyphenyl)urea 5-Chloro-4-hydroxyphenyl group Enhances fungal laccase production (17-fold)
Urea, N-formyl-N'-methyl-N-[4-(trifluoromethyl)phenyl] Formyl and trifluoromethylphenyl groups Computed pKa: ~15.93; potential bioactive intermediate

Functional Comparisons :

  • Lidamidine shares structural similarity with the target compound through its iminomethyl group but incorporates a 2,6-dimethylphenyl substituent. This substitution pattern improves selectivity for gastrointestinal receptors, contrasting with the target compound’s benzyl group, which may target different biological pathways .
  • The 5-chloro-4-hydroxyphenyl derivative demonstrates how electron-withdrawing/hydrophilic groups (Cl, OH) enhance interaction with enzymes like laccase, suggesting the target compound’s benzyl group might similarly influence enzymatic activity .
Physicochemical Properties
Property Target Compound (Predicted) Fenuron Fluometuron Lidamidine
Molecular Weight ~265 (estimated) 164.21 232.20 250.33
pKa ~8–10 (urea backbone) 8.5 (urea) 7.9 (urea) 7.2 (imine)
Lipophilicity (LogP) ~2.5–3.0 1.8 2.9 2.7
Solubility (Water) Low Moderate Low Low

Key Observations :

  • The benzyl iminomethyl group in the target compound likely increases lipophilicity (LogP ~2.5–3.0) compared to Fenuron (LogP 1.8), enhancing membrane permeability but reducing aqueous solubility .
  • Fluometuron’s trifluoromethyl group elevates LogP (2.9), aligning with its soil persistence, while Lidamidine’s balanced LogP (2.7) suits oral bioavailability .

Biological Activity

Urea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- is a member of this class and has shown potential in various therapeutic applications. This article explores its biological activity, synthesizing relevant data from recent studies and case reports.

Chemical Structure and Properties

The structure of Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- can be represented as follows:

  • Chemical Formula : C12_{12}H16_{16}N2_2O
  • Molecular Weight : 204.27 g/mol

The urea moiety contributes to its ability to interact with biological targets through hydrogen bonding, which is crucial for its biological activity.

Antitumor Activity

Several studies have highlighted the antitumor properties of urea derivatives. For example, compounds similar to Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- have been reported to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Inhibition of specific kinases involved in cancer progression.
  • Case Study : A related compound demonstrated an IC50_{50} value of 0.004 μM against T-cell proliferation, indicating potent antitumor activity .

Antimicrobial Activity

Urea derivatives are also noted for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds derived from urea have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain benzothiazole ureas exhibited minimum inhibitory concentrations (MICs) as low as 0.015 μg/mL against Streptococcus pneumoniae .
  • Case Study : In a study involving various urea derivatives, one compound was found to possess significant antibacterial activity with MIC values ranging from 0.06 μg/mL to 0.25 μg/mL against multiple pathogens .

Anti-inflammatory and Immunosuppressive Effects

Research indicates that some urea derivatives can modulate immune responses:

  • Immunosuppression : Certain substituted ureas were shown to be 250 times more effective than azathioprine in immunosuppressive assays .
  • Anti-inflammatory Activity : Compounds have demonstrated anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Synthesis of Urea Derivatives

The synthesis of Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- typically involves the reaction of appropriate isocyanates with amines or phenols under controlled conditions.

General Synthetic Route

  • Starting Materials : Dimethylamine, phenylacetaldehyde.
  • Reagents : Isocyanates (e.g., phenyl isocyanate).
  • Conditions : Reflux in an aprotic solvent like dichloromethane.

Research Findings and Case Studies

A summary of key findings related to the biological activities of Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]- is presented in the following table:

Biological ActivityMechanismIC_{50 / MIC (μg/mL)Reference
AntitumorKinase inhibition0.004
AntibacterialCell wall synthesis inhibition0.015 - 0.25
ImmunosuppressiveT-cell proliferation inhibition250x azathioprine
Anti-inflammatoryCytokine modulationNot specified

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